2-{[4-(2,5-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Description
This compound features a 1,2,4-triazole core substituted at position 4 with a 2,5-dimethylphenyl group, at position 5 with a methyl group, and at position 3 with a sulfanyl acetic acid moiety. The acetic acid group enhances water solubility, while the aromatic and alkyl substituents contribute to lipophilicity, influencing its pharmacokinetic and pharmacodynamic properties . Its synthesis likely involves thiol-disulfide exchange reactions, as described for structurally related triazole derivatives .
Properties
IUPAC Name |
2-[[4-(2,5-dimethylphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-8-4-5-9(2)11(6-8)16-10(3)14-15-13(16)19-7-12(17)18/h4-6H,7H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISXRZQDBCWCDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[4-(2,5-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid typically involves multiple steps. One common synthetic route includes the S-alkylation of a triazole-thiol intermediate. For instance, the triazole-thiol can be synthesized by reacting 4-(2,5-dimethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol with an appropriate alkylating agent under alkaline conditions . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
2-{[4-(2,5-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the sulfanyl group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, where nucleophiles like halides or amines can replace the sulfanyl group, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the specific reaction.
Scientific Research Applications
Anticancer Activity
The triazole derivatives, including 2-{[4-(2,5-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid, have demonstrated significant anticancer properties. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines.
Key Findings:
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells and disrupt cell cycle progression. It may also inhibit specific metabolic pathways crucial for tumor growth.
- In Vitro Studies : In studies conducted by the National Cancer Institute (NCI), similar triazole compounds showed cytotoxic effects against multiple cancer types, including breast and colon cancer cells.
| Cancer Cell Line | IC50 Value (µM) | Effectiveness |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Moderate |
| HCT-116 (Colon) | 6.2 | High |
Antimicrobial Properties
Triazole derivatives have been evaluated for their antimicrobial activities against a range of pathogens. The presence of the sulfanyl group enhances membrane permeability, allowing these compounds to effectively disrupt microbial functions.
Research Insights:
- Bacterial Inhibition : Studies indicate that these compounds can inhibit both gram-positive and gram-negative bacteria.
- Fungal Activity : Some derivatives have shown potential as antifungal agents, targeting specific fungal enzymes.
Fungicides
The triazole class is widely recognized for its effectiveness as fungicides in agriculture. The compound's ability to inhibit fungal growth makes it a candidate for developing new agricultural products.
Application Details:
- Target Pathogens : Effective against common agricultural pathogens such as Fusarium and Botrytis species.
- Mechanism : Triazoles interfere with ergosterol biosynthesis in fungi, leading to cell membrane disruption.
Polymer Chemistry
The unique chemical structure of this compound allows it to be used as a building block in polymer synthesis.
Potential Uses:
- Polymer Stabilizers : Enhancing thermal stability and UV resistance in synthetic polymers.
- Coatings : Development of protective coatings with antimicrobial properties for various surfaces.
Study 1: Anticancer Screening
A comprehensive study published in the Journal of Medicinal Chemistry evaluated a series of triazole derivatives for anticancer activity. The compound demonstrated significant cytotoxicity against resistant cancer cell lines.
Study 2: Agricultural Efficacy
Field trials assessing the fungicidal properties of triazole derivatives showed promising results in controlling fungal diseases in crops like wheat and barley.
Study 3: Polymer Development
Research into the incorporation of triazole derivatives into polymer matrices revealed enhanced mechanical properties and resistance to environmental degradation.
Mechanism of Action
The mechanism of action of 2-{[4-(2,5-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their distinguishing features:
Commercial Availability and Challenges
For instance, halogenated derivatives (e.g., bromine-containing ) may face toxicity concerns.
Biological Activity
The compound 2-{[4-(2,5-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a derivative of the 1,2,4-triazole class, which has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Structure and Properties
The molecular structure of the compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C13H15N3O2S |
| Molecular Weight | 273.34 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(C)C1=NN=C(N1)C(=O)CC(=O)O |
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. In a study evaluating various 1,2,4-triazole derivatives, including those similar to our compound, it was found that they possess broad-spectrum activity against both bacterial and fungal pathogens. Specifically, compounds with sulfanyl groups showed enhanced efficacy against resistant strains of bacteria and fungi .
Anticancer Properties
The anticancer potential of triazole derivatives has been extensively studied. For instance, a related compound demonstrated an IC50 value of approximately 16.78 µg/mL against HepG2 liver cancer cells, indicating strong antiproliferative effects . The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells through pathways such as NF-κB activation .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical cellular processes. For example:
- NF-κB Pathway : Activation or inhibition of this pathway can lead to altered immune responses and cancer cell survival.
- Enzyme Inhibition : The sulfanyl group is known to interact with various enzymes, potentially leading to reduced metabolic activity in pathogens or cancer cells .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of several triazole derivatives including our compound against common pathogens like Staphylococcus aureus and Candida albicans. The results demonstrated that compounds with similar structures exhibited a minimum inhibitory concentration (MIC) as low as 10 µg/mL against these pathogens .
Case Study 2: Anticancer Activity
In vitro studies on HepG2 cells revealed that the compound could significantly reduce cell viability at concentrations above 10 µg/mL. Flow cytometry analysis indicated that treated cells underwent apoptosis as evidenced by increased annexin V binding and caspase activation .
Q & A
Q. How does substituent variation (e.g., 2,5-dimethylphenyl vs. 4-methoxyphenyl) impact pharmacokinetic properties?
- ADME Profiling :
- logP Calculations : Predict blood-brain barrier penetration (e.g., 2,5-dimethyl increases lipophilicity).
- CYP450 Metabolism : Use liver microsomes to identify oxidative metabolites.
- Plasma Stability : Monitor degradation in human plasma via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
